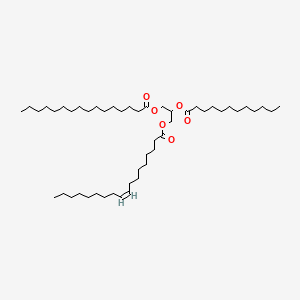

1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol

Description

BenchChem offers high-quality 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H92O6 |

|---|---|

Molecular Weight |

777.2 g/mol |

IUPAC Name |

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-29-18-15-12-9-6-3)44-53-47(50)41-38-35-32-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- |

InChI Key |

JVXJQYMUDCPDID-VHXPQNKSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources, Biosynthesis, and Analysis of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol in Plant Oils

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol (OLP), a specific triacylglycerol (TAG), with a focus on its natural occurrence in plant-derived oils. It is intended for professionals in research and drug development who require a deep understanding of the sourcing, biosynthesis, and analytical characterization of complex lipids.

Introduction to Triacylglycerols and the Significance of OLP

Triacylglycerols are the primary components of vegetable oils and animal fats, typically constituting 95-98% of their total weight.[1][2] Each TAG molecule consists of a glycerol backbone esterified with three fatty acids.[3] The specific fatty acids and their positional distribution (sn-1, sn-2, and sn-3) on the glycerol backbone define the TAG species and, consequently, the physicochemical and nutritional properties of the oil.[4][5]

1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol (OLP) is a mixed-acid TAG containing oleic acid (a monounsaturated C18:1 acid) at the sn-1 position, lauric acid (a saturated C12:0 acid) at the sn-2 position, and palmitic acid (a saturated C16:0 acid) at the sn-3 position.[6][7] The precise arrangement of these fatty acids makes OLP a structured lipid, a class of molecules of increasing interest in pharmaceutical and nutraceutical applications for their potential role in targeted drug delivery and specialized nutrition.

The Biosynthetic Origins of TAG Heterogeneity in Plants

The immense diversity of TAGs found in nature is a direct result of the plant's lipid metabolism pathways. The primary route for TAG synthesis is the Kennedy pathway, which occurs in the endoplasmic reticulum.[8][9] This process involves the sequential acylation of a glycerol-3-phosphate backbone.[10][11]

The specificity of the acyltransferase enzymes involved in this pathway for different fatty acyl-CoAs is a key determinant of the final TAG composition.[10] Fatty acids are synthesized de novo in the plastids and are then available in the cytoplasm as an acyl-CoA pool for incorporation into the glycerol backbone.[8][12] The composition of this pool, combined with the selectivity of the acyltransferases, dictates which fatty acids are esterified at each position, leading to the formation of specific TAGs like OLP.

Caption: Fig. 1: Simplified Kennedy Pathway for TAG Biosynthesis.

Known and Potential Natural Plant Oil Sources of OLP

The identification of specific TAGs like OLP in natural sources is challenging due to the complexity of plant oils, which contain a multitude of different TAG species.[5]

Confirmed Sources: Currently, the primary confirmed plant source of 1-Lauroyl-2-oleoyl-3-palmitoyl-rac-glycerol is date seed oil (Phoenix dactylifera).[6][13]

Potential Sources Based on Fatty Acid Profile: While direct evidence for OLP in other oils is scarce, oils that contain significant amounts of all three constituent fatty acids—oleic, lauric, and palmitic—are logical candidates for further investigation. Lauric acid is less common in major commodity oils, which narrows the field of potential sources considerably.

| Plant Oil Source | Lauric Acid (C12:0) (%) | Palmitic Acid (C16:0) (%) | Oleic Acid (C18:1) (%) | Reference(s) |

| Coconut Oil | 45.0 - 52.0 | 7.5 - 10.2 | 5.0 - 10.0 | [14][15] |

| Palm Kernel Oil | 45.0 - 55.0 | 6.5 - 9.0 | 12.0 - 19.0 | [15][16] |

| Palm Oil | 0.1 - 0.5 | 44.0 | 39.2 | [16] |

| Date Seed Oil | ~0.4 | ~10.4 | ~44.9 | [6] |

| Black Seed Oil | < 0.5 | ~12.0 | ~25.0 | [17] |

| Soybean Oil | < 0.5 | ~10.0 | ~23.0 | [3][18] |

| Sesame Oil | < 0.5 | 9.0 - 12.0 | 34.0 - 42.0 | [17] |

Note: The presence of the constituent fatty acids does not guarantee the existence of the specific OLP isomer in significant quantities.

Analytical Methodologies for OLP Identification and Quantification

The precise identification and quantification of a single TAG species within a complex oil matrix requires advanced analytical techniques. A multi-step approach is often necessary to achieve confident characterization.[5][19]

4.1. Chromatographic Separation

Separation of TAGs is the foundational step. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[4][19]

-

Reversed-Phase HPLC (RP-HPLC): This is the method of choice for TAG analysis.[4] Separation is based on the TAG's partition number (PN), defined as PN = CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. TAGs with lower PN values elute earlier. This allows for the separation of TAGs by both chain length and degree of unsaturation.[20][21]

-

Silver Ion Chromatography (Ag-HPLC): This technique separates TAGs based on their degree of unsaturation. The silver ions interact with the π-electrons of the double bonds, retaining more unsaturated TAGs for longer.[20]

-

Supercritical Fluid Chromatography (SFC): SFC offers an alternative to HPLC with different selectivities and potentially faster analysis times, separating TAGs based on carbon number and degree of unsaturation.[22]

4.2. Detection and Identification

Following separation, sensitive detection methods are employed for identification and quantification.

-

Evaporative Light Scattering Detection (ELSD): A universal detector that is more sensitive than refractive index detectors for TAG analysis, providing a response proportional to the mass of the analyte.[22][23]

-

Mass Spectrometry (MS): The most powerful tool for structural elucidation. When coupled with a chromatographic system (e.g., HPLC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, enabling confident identification.[24][25] Techniques like Atmospheric Pressure Chemical Ionization (APCI-MS) and Triple-TOF-MS/MS are commonly used.[6][26] Tandem MS (MS/MS) can fragment the TAG molecule, providing information about the constituent fatty acids and, in some cases, their positions on the glycerol backbone.[24]

4.3. Positional (Regiospecific) Analysis

Determining the exact position of each fatty acid (sn-1, sn-2, sn-3) is crucial for defining the TAG isomer.

-

Enzymatic Hydrolysis: This classic method uses enzymes like pancreatic lipase, which selectively hydrolyzes fatty acids from the primary sn-1 and sn-3 positions, leaving a 2-monoacyl-sn-glycerol.[20] The fatty acid composition of this product can then be analyzed (e.g., by Gas Chromatography) to determine what was at the sn-2 position.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This spectroscopic technique can provide quantitative information on the distribution of fatty acids in the sn-2 position versus the combined sn-1/3 positions.[20]

4.4. Experimental Protocol: A General Workflow for TAG Profiling by HPLC-APCI-MS

This protocol outlines a standard procedure for the analysis of TAGs in a plant oil sample.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the plant oil.

-

Dissolve the oil in 10 mL of a suitable solvent mixture (e.g., isopropanol/hexane, 1:1 v/v) to create a stock solution.

-

Perform a further dilution as necessary to bring the concentration within the linear range of the detector (e.g., 100 µg/mL).

-

Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

-

-

HPLC Separation:

-

Column: Use two or more C18 reversed-phase columns connected in series to enhance resolution.

-

Mobile Phase: Employ a binary gradient elution.

-

Solvent A: Acetonitrile

-

Solvent B: Dichloromethane or another suitable organic solvent.

-

-

Gradient Program: Start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B over 30-60 minutes to elute the more nonpolar, higher molecular weight TAGs.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintain at 30-40 °C for reproducible retention times.

-

Injection Volume: 10 µL.

-

-

MS Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.

-

Scan Range: Scan a mass range appropriate for TAGs, typically m/z 400-1200.

-

Data Acquisition: Acquire data in both full scan mode (to identify molecular ions, e.g., [M+H]⁺ or [M+NH₄]⁺) and MS/MS mode (to obtain fragment ions for structural confirmation). Key fragment ions correspond to the loss of a fatty acid chain ([M+H-RCOOH]⁺).

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram.

-

Examine the mass spectrum for each peak to determine the m/z of the molecular ion.

-

Calculate the elemental composition and compare it to a database of known TAGs to tentatively identify the species. For OLP, the expected molecular weight is 777.3 g/mol .[6]

-

Confirm the identity by analyzing the MS/MS fragmentation pattern, which should show neutral losses corresponding to oleic, lauric, and palmitic acids.

-

Caption: Fig. 2: General Workflow for OLP Identification by HPLC-MS.

Challenges, Applications, and Future Outlook

The primary challenge in sourcing OLP from natural plant oils is its low abundance. Even in oils containing the necessary fatty acids, the specific OLP isomer may be present only in trace amounts, making extraction and purification economically unviable for large-scale applications.

For drug development professionals, structured lipids like OLP are of interest for several reasons:

-

Modified Absorption and Metabolism: The specific fatty acid at the sn-2 position can influence how the lipid is absorbed and metabolized.

-

Excipients in Formulations: Well-defined lipids can serve as high-purity excipients in parenteral nutrition or as carriers for lipophilic drugs.

Given the difficulty of natural sourcing, the future of obtaining specific TAGs like OLP likely lies in biotechnology. This includes:

-

Enzymatic Interesterification: Using lipases to rearrange fatty acids on a glycerol backbone from a blend of oils to produce structured lipids.

-

Genetic Engineering: Modifying the metabolic pathways of oilseed crops to upregulate the production of desired TAGs.

Conclusion

1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol is a specific mixed-acid triacylglycerol that has been identified in date seed oil. While other plant oils, particularly those rich in lauric acid like coconut and palm kernel oil, contain the constituent fatty acids, the presence of OLP in these sources is not well-documented and is likely to be in very low concentrations. The biosynthesis of TAGs in plants is a complex process that leads to a wide diversity of molecular species, making the isolation of any single, non-dominant TAG a significant challenge. For researchers and drug developers, the precise identification and quantification of OLP rely on sophisticated analytical techniques, primarily coupling high-resolution chromatographic separation with mass spectrometry. As the demand for highly defined structured lipids grows, biotechnological production methods will likely become the most viable route for obtaining pure OLP for pharmaceutical and nutraceutical applications.

References

-

Structural Analysis of Triacylglycerols. (2019). AOCS - American Oil Chemists' Society. [Link]

-

Boskou, D., Blekas, G., & Tsimidou, M. (2007). Triglyceride species compositions of common edible vegetable oils and methods used for their identification and quantification. European Journal of Lipid Science and Technology, 108(9), 737-753. [Link]

-

Dunkle, M. N., David, F., Sandra, P., & Vollmer, M. (n.d.). Analysis of triglycerides in vegetable oils using the Agilent 1260 Infinity Analytical SFC System with evaporative light scattering detection. Agilent Technologies, Inc. [Link]

-

Determination of Triglyceride Composition of Vegetable Oils Using High Performance Liquid Chromatography and Evaporative Light Scattering Detection. (n.d.). LCGC International. [Link]

-

Zienkiewicz, K., & Zienkiewicz, A. (2020). Biosynthesis of Triacylglycerols (TAGs) in Plants and algae. ResearchGate. [Link]

-

Phillips, F. C., Erdahl, W. L., Schmit, J. A., & Privett, O. S. (1984). Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector. Lipids, 19(11), 880-887. [Link]

-

Aitzetmüller, K., Matthäus, B., & Friedrich, H. (2003). A new database for seed oil fatty acids - The database SOFA. ResearchGate. [Link]

-

Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Methods for the analysis of triacylglycerols. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 31-48. [Link]

-

Understanding Triglycerides in Oilseeds. (2020). Anderson International Corp. [Link]

-

Plant Triacylglycerol Synthesis. (2019). AOCS - American Oil Chemists' Society. [Link]

-

Profiling of Triacylglycerides present in edible oils consumed in India using LC/MS/MS. (n.d.). Shimadzu. [Link]

-

Determination of triglyceride in vegetable oil by Triple-TOF-MS/MS. (2019). CABI Digital Library. [Link]

-

Lísa, M., & Holčapek, M. (2015). HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature Experiments. [Link]

-

Endo, Y., et al. (2011). Determination of Triacylglycerol Composition in Vegetable Oils Using High-performance Liquid Chromatography. Journal of Oleo Science, 60(6), 299-305. [Link]

-

Unal, M. K., & Cska, M. (2007). DETERMINATION OF TRIGLYCERIDES IN VEGETABLE OILS IN TERMS OF THEIR PARTITION NUMBERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

-

Lee, S. B., et al. (2020). Lipid Metabolism in Plants. Journal of Plant Biology, 63, 259–267. [Link]

-

Russo, M., et al. (2017). Triacylglycerols in edible oils: Determination, characterization, quantitation, chemometric approach and evaluation of adulterations. Journal of Chromatography A, 1515, 1-16. [Link]

-

Biosynthesis of Triacylglycerols. (2022). Biology LibreTexts. [Link]

-

Triglyceride composition of the vegetable oils (%). (n.d.). ResearchGate. [Link]

-

Neff, W. E., & Byrdwell, W. C. (1998). Determination of fatty acid profiles and TAGs in vegetable oils by MALDI-TOF/MS fingerprinting. Journal of the American Oil Chemists' Society, 75(9), 1091-1098. [Link]

-

Robust GC Analysis of Glycerides in Edible Oils. (n.d.). Restek. [Link]

-

PlantFAdb: Literature. (n.d.). Fatplants. [Link]

-

Bello, E. I., et al. (2018). Fatty Acids Composition of Three Different Vegetable Oils (Soybean Oil, Groundnut Oil and Coconut Oil) by High. International Journal of Research and Scientific Innovation, V(VIII), 2321–2705. [Link]

-

Triglyceride biosynthesis. (n.d.). Reactome. [Link]

-

Gesteiro, E., et al. (2019). Biological and Nutritional Properties of Palm Oil and Palmitic Acid: Effects on Health. Nutrients, 11(9), 2098. [Link]

-

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol. (n.d.). Labclinics. [Link]

-

Tan, T. C., et al. (2023). Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats. Molecules, 28(14), 5493. [Link]

-

Al-Juhaimi, F., et al. (2022). Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification. Foods, 11(20), 3244. [Link]

-

Nogueira, M. S., & Nogueira, G. C. (2007). Fatty acid composition of vegetable oils and fats. B.CEPPA, 25(1). [Link]

-

Fatty acid composition of selected oils and fats. (n.d.). Fediol. [Link]

-

1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol. (n.d.). PubChem. [Link]

-

Fatty Acid Composition Of Some Major Oils. (n.d.). Chempro Technovation Pvt Ltd. [Link]

-

Kim, K. H., et al. (2017). 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice. Journal of Cellular Biochemistry, 118(12), 4863-4872. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of fatty acid profiles and TAGs in vegetable oils by MALDI-TOF/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. andersonintl.com [andersonintl.com]

- 4. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 5. Triacylglycerols in edible oils: Determination, characterization, quantitation, chemometric approach and evaluation of adulterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. aocs.org [aocs.org]

- 11. Reactome | Triglyceride biosynthesis [reactome.org]

- 12. Lipid Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Lauroyl-2-Oleoyl-3-Palmitoyl-rac-glycerol | CAS 51604-51-4 | Cayman Chemical | Biomol.com [biomol.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Biological and Nutritional Properties of Palm Oil and Palmitic Acid: Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aocs.org [aocs.org]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. agilent.com [agilent.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. lcms.labrulez.com [lcms.labrulez.com]

- 25. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

Biological role of mixed-acid triglycerides in cellular metabolism.

An In-Depth Technical Guide to the Biological Role of Mixed-Acid Triglycerides in Cellular Metabolism

Authored by Gemini, Senior Application Scientist

Triglycerides (TGs) are the primary form of energy storage in eukaryotes, but their metabolic significance extends far beyond simple caloric reservoirs. The specific arrangement of different fatty acids on the glycerol backbone, creating mixed-acid triglycerides (MATs), imparts a layer of functional complexity that influences everything from metabolic flux to cellular signaling. This guide provides a comprehensive technical overview of the lifecycle of MATs—from their synthesis and storage to their mobilization and ultimate metabolic fate. We will explore the enzymatic machinery governing these processes, the profound implications of fatty acid stereospecificity, and the analytical workflows required to elucidate their structure and function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of MAT metabolism in health and disease.

The Significance of Heterogeneity: An Introduction to Mixed-Acid Triglycerides

Triglycerides are composed of a glycerol molecule esterified to three fatty acids.[1][2] While simple triglycerides contain three identical fatty acids, the vast majority of TGs in biological systems are mixed-acid triglycerides, containing two or three different fatty acid species.[3] This structural diversity is not random; the specific fatty acid present at each stereospecific numbering (sn) position (sn-1, sn-2, and sn-3) is a critical determinant of the molecule's physicochemical properties and metabolic role.[4][5]

The composition of MATs influences lipid packaging, the efficiency of enzymatic processing, and the nature of the metabolic products released. For instance, the fatty acid at the sn-2 position appears to have a more significant influence on serum cholesterol levels than the total fatty acid profile of the triglyceride.[5] This positional specificity underscores the importance of looking beyond the simple classification of fats as "saturated" or "unsaturated" and delving into the nuanced world of MAT structure. Understanding this complexity is paramount for elucidating the mechanisms behind metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and cardiovascular disease.[2][6][7]

The Assembly Line: Biosynthesis of Mixed-Acid Triglycerides

The synthesis of MATs is a highly regulated process occurring primarily through two main pathways, ensuring the precise placement of diverse fatty acids onto the glycerol backbone.

The Glycerol-3-Phosphate (G3P) Pathway

Dominant in the liver and adipose tissue, the G3P (or Kennedy) pathway accounts for over 90% of TG synthesis in most cells.[8][9][10] It involves a four-step enzymatic cascade:

-

Acylation of G3P: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the rate-limiting step, esterifying an activated fatty acid (acyl-CoA) to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[9][11]

-

Second Acylation: Acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second acyl-CoA, typically an unsaturated one, to the sn-2 position, yielding phosphatidic acid (PA).[8][9]

-

Dephosphorylation: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate group from PA to produce diacylglycerol (DAG).[8][11]

-

Final Acylation: Diacylglycerol acyltransferase (DGAT) adds the third and final acyl-CoA to the sn-3 position, completing the synthesis of the triglyceride molecule.[8][11]

The substrate specificities of the GPAT and AGPAT enzymes are key to establishing the mixed-acid nature of the resulting triglyceride.

The Monoacylglycerol (MAG) Pathway

Predominant in the intestine for the absorption of dietary fats, this pathway re-esterifies 2-monoacylglycerol (a product of dietary fat digestion) with acyl-CoAs.[10] Monoacylglycerol O-acyltransferase (MGAT) first converts MAG to DAG, which is then converted to TG by DGAT, the same final enzyme as in the G3P pathway.[8]

Caption: Key enzymatic steps in the G3P and MAG pathways for MAT synthesis.

Storage and Mobilization: The Dynamics of Lipolysis

MATs are stored within specialized organelles called lipid droplets, which are not merely inert blobs of fat but dynamic hubs of lipid metabolism.[12] When energy is required, hormonal signals, such as catecholamines, trigger lipolysis—the catabolism of stored TGs.[1][13] This process is a coordinated, multi-enzyme cascade that sequentially cleaves the ester bonds.

-

Adipose Triglyceride Lipase (ATGL): This enzyme initiates lipolysis by hydrolyzing the first fatty acid, converting a TG into a DAG. This is the rate-limiting step in TG breakdown.[13][14][15]

-

Hormone-Sensitive Lipase (HSL): Once activated by hormonal signaling (e.g., via phosphorylation), HSL hydrolyzes the DAG produced by ATGL into a MAG.[13][15][16]

-

Monoglyceride Lipase (MGL): The final step is catalyzed by MGL, which cleaves the last fatty acid from the MAG, releasing glycerol and the third free fatty acid.[13][16]

The released free fatty acids can then be used for energy production, as precursors for other lipids, or as signaling molecules.[14][17] The glycerol backbone is transported to the liver, where it can enter glycolysis or gluconeogenesis.[18]

Caption: The sequential enzymatic breakdown of triglycerides during lipolysis.

Analytical Methodologies for Mixed-Acid Triglyceride Profiling

Characterizing the complex mixture of MATs in a biological sample requires a multi-step analytical workflow, combining robust extraction techniques with high-resolution separation and detection methods.

Quantitative Data Summary

| Enzyme | Abbreviation | Pathway | Primary Function |

| Glycerol-3-Phosphate Acyltransferase | GPAT | Synthesis | Adds first fatty acid to G3P |

| Acylglycerol-3-Phosphate Acyltransferase | AGPAT | Synthesis | Adds second fatty acid to LPA |

| Phosphatidic Acid Phosphatase | PAP (Lipin) | Synthesis | Dephosphorylates PA to form DAG |

| Diacylglycerol Acyltransferase | DGAT | Synthesis | Adds third fatty acid to DAG |

| Adipose Triglyceride Lipase | ATGL | Lipolysis | Hydrolyzes TG to DAG |

| Hormone-Sensitive Lipase | HSL | Lipolysis | Hydrolyzes DAG to MAG |

| Monoglyceride Lipase | MGL | Lipolysis | Hydrolyzes MAG to Glycerol + FFA |

| Table 1: Key enzymes involved in the synthesis and catabolism of mixed-acid triglycerides. |

Experimental Protocol: Total Lipid Extraction from Cultured Cells

This protocol is adapted from the Bligh and Dyer method and is suitable for the extraction of total lipids, including MATs, from cultured mammalian cells for subsequent analysis by mass spectrometry.[19][20][21]

A. Materials and Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (HPLC Grade), ice-cold

-

Chloroform (HPLC Grade)

-

Milli-Q Water

-

Glass centrifuge tubes (Pyrex® or equivalent)

-

Glass Pasteur pipettes or syringes

-

Centrifuge capable of 1,300 x g

-

Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

B. Step-by-Step Methodology:

-

Cell Harvesting: Culture approximately 2-3 million cells to near confluency. Aspirate the culture medium and wash the cell monolayer twice with 10 mL of ice-cold PBS.

-

Cell Lysis and Solvent Addition: Scrape the cells in 1 mL of PBS and transfer the cell suspension to a glass centrifuge tube. Pellet the cells by centrifuging at 350 x g for 10 min at 4°C. Discard the supernatant.

-

Monophasic Mixture Formation: In a fume hood, resuspend the cell pellet in a 3 mL mixture of Chloroform:Methanol (1:2, v/v). Vortex vigorously.[19]

-

Extraction: Incubate the mixture at room temperature for 30 minutes, vortexing every 5 minutes to ensure thorough lipid solubilization.[19]

-

Phase Separation: Add 0.5 mL of chloroform and 0.9 mL of Milli-Q water to the tube. Vortex thoroughly. This creates a final solvent ratio of approximately Chloroform:Methanol:Water (2:2:1.8), which will separate into two phases.[19]

-

Phase Resolution: Centrifuge the mixture at 1,300 x g for 10 minutes at room temperature. Three layers will form: an upper aqueous (methanol/water) phase, a protein disk at the interface, and a lower organic (chloroform) phase containing the lipids.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette or syringe and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

-

Drying: Evaporate the chloroform solvent under a gentle stream of nitrogen gas or using a vacuum concentrator. The resulting lipid film can be stored at -80°C.

-

Reconstitution: For analysis, reconstitute the dried lipid film in a suitable solvent, such as Isopropanol:Methanol (1:1, v/v), for injection into an LC-MS system.[22]

Mass Spectrometry-Based Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the premier technology for detailed MAT analysis.[17][23]

-

LC-MS: Reversed-phase LC separates different TG species based on their overall hydrophobicity (determined by carbon number and degree of unsaturation).[24] The separated lipids are then ionized (commonly via electrospray ionization, ESI) and introduced into the mass spectrometer.[24]

-

Tandem MS (MS/MS): To determine the specific fatty acid composition, precursor ions corresponding to a specific TG mass are isolated and fragmented. The resulting product ions reveal the neutral loss of individual fatty acids, allowing for their identification.[25] Advanced techniques like multiple reaction monitoring (MRM) can be used for targeted quantification of thousands of potential TG species.[17][25]

Caption: A typical experimental pipeline for the analysis of MATs.

Conclusion and Future Directions

Mixed-acid triglycerides are not simply passive energy depots but are active and highly complex players in cellular metabolism. The specific positional arrangement of their constituent fatty acids dictates their interaction with metabolic enzymes, influencing energy homeostasis, membrane biology, and cellular signaling pathways. Dysregulation of MAT synthesis and catabolism is intrinsically linked to prevalent metabolic diseases, making the enzymes in these pathways attractive targets for therapeutic intervention.

Future research, powered by advanced mass spectrometry and lipidomic techniques, will continue to unravel the immense diversity of MAT structures and their specific biological functions. A deeper understanding of how cellular MAT profiles are remodeled in response to physiological and pathological stimuli will open new avenues for diagnosing and treating metabolic disorders.

References

- Bird, S., et al. (2011). Lipid and fatty acid extraction protocol from biological samples.

- Lafont, H., et al. (2016). Lipid Extraction from HeLa Cells, Quantification of Lipids.... Bio-protocol.

- Pérez-Escobar, J., et al. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites.

- The Open Lab Book. Extracting cholesterol and lipids from cells.

- Creative Proteomics. Sample Processing Methods for Lipidomics Research.

- Han, X. (2021). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Molecules.

- Gaud C., et al. (2021). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Analytical Chemistry.

- ResearchGate. Schematic representation of the two triglyceride synthesis pathways....

- Summers, S.A. (2023). Biochemistry, Lipolysis. StatPearls - NCBI Bookshelf.

- TutorChase. How do triglycerides function in energy storage and release?.

- Study Mind. Uses of Triglycerides (A-Level Biology).

- Umakoshi, Y., Doriane, T., & Yamada, M. Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Shimadzu.

- Nagai, T. (2017). Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols. Journal of Oleo Science.

- News-Medical.Net. Triglycerides - What do they do?.

- Medical Institution. (2025). Synthesis of Triacylglycerol (TAG) | Lipid Metabolism.

- IB DP. Revision Notes - Role of lipids in energy storage.

- Burla, B., et al. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Methods in Molecular Biology.

- Carr, R.M. & Ahima, R.S. (2019). Triglyceride metabolism in the liver. Comprehensive Physiology.

- Kuksis, A. (1966). Triglyceride and Fatty Acid Analysis by Gas Chromatography. American Meat Science Association.

- The Medical Biochemistry Page. (2025). Triglyceride Synthesis and Its Role in Metabolism.

- Sarkadi-Nagy, E., et al. (2009). Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications. Critical Reviews in Food Science and Nutrition.

- Murata, T., & Takahashi, S. (1973). Analysis of triglyceride mixtures by gas chromatography-mass spectrometry. Analytical Chemistry.

- Creative Proteomics. Triglyceride Metabolism: Role in Disease and Regulation.

- Creative Proteomics. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases.

- Zechner, R., et al. (2009). Lipolysis—a highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores. Progress in Lipid Research.

- Lhotská, I., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. Molecules.

- Zechner, R., et al. (2009). Lipolysis – A highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores. Progress in Lipid Research.

- Gnoni, G.V., et al. (2020). The Subtle Balance between Lipolysis and Lipogenesis: A Critical Point in Metabolic Homeostasis. Nutrients.

- Zechner, R., et al. (2012). FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling. Cell Metabolism.

- Coleman, R.A. & Mashek, D.G. (2011). Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis, and Signaling. Chemical Reviews.

- Britannica. (2025). Mixed triglyceride | chemical compound.

- Ferreira, T., & Rasband, W. (2012). The Various Roles of Fatty Acids. In: Lipids in Health and Disease.

- Ng, C.M. (2016). Effects of Fatty Acids at Different Positions in the Triglycerides on Cholesterol Levels. Pakistan Journal of Nutrition.

- Medscape. (2025). Hypertriglyceridemia: Background, Etiology, Pathophysiology.

- American Heart Association. (1993). Triglycerides and Cardiovascular Disease. Circulation.

Sources

- 1. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 2. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 3. Mixed triglyceride | chemical compound | Britannica [britannica.com]

- 4. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Lipolysis – A highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. mdpi.com [mdpi.com]

- 21. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 22. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 23. Recent Analytical Methodologies in Lipid Analysis [mdpi.com]

- 24. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. lcms.cz [lcms.cz]

1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol: A Potential Novel Biomarker in the Landscape of Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Shifting Paradigm of Lipid Biomarkers in Metabolic Disease

For decades, the clinical assessment of metabolic disease risk has relied on a standard lipid panel, quantifying total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), and triglycerides.[1] While these markers have proven utility, they provide a limited snapshot of the vast and complex lipidome. The field of lipidomics, a comprehensive analysis of all lipid species in a biological system, is uncovering a new class of biomarkers with the potential for earlier and more accurate disease prediction.[2][3][4] Within this landscape, specific triacylglycerol (TAG) species are emerging as critical indicators of metabolic dysregulation, particularly insulin resistance and the progression to type 2 diabetes.[5][6][7][8] This guide focuses on the potential of a specific, mixed-fatty-acid TAG, 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol (OLP-rac-glycerol), as a novel biomarker in metabolic disease.

While direct research on OLP-rac-glycerol is nascent, its unique composition of oleic, lauric, and palmitic acids warrants investigation. These fatty acids are known to have distinct metabolic fates and signaling roles, suggesting that their combined presence in a single TAG molecule could offer a more nuanced readout of metabolic health than total triglyceride levels alone.[9][10][11] This document will explore the theoretical framework for OLP-rac-glycerol's role in metabolic disease, provide a detailed methodology for its quantification, and outline a vision for its validation as a clinically relevant biomarker.

The Biochemical Rationale: Deconstructing 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol

The potential of OLP-rac-glycerol as a biomarker is rooted in the distinct metabolic properties of its constituent fatty acids:

-

Oleic Acid (18:1n-9): A monounsaturated fatty acid generally associated with beneficial effects on insulin sensitivity and inflammation.[10] Its presence at the sn-1 position may influence the TAG's interaction with lipases and its subsequent metabolic processing.

-

Lauric Acid (12:0): A medium-chain saturated fatty acid that is rapidly absorbed and metabolized. While some studies suggest it may have a less detrimental impact on cardiovascular risk than longer-chain saturated fats, its role in complex TAGs is less understood.[12]

-

Palmitic Acid (16:0): A long-chain saturated fatty acid that is a major product of de novo lipogenesis and has been linked to insulin resistance, inflammation, and lipotoxicity when in excess.[9][10][12]

The specific arrangement of these fatty acids on the glycerol backbone is also likely to be of metabolic significance. The enzymatic hydrolysis of TAGs is stereospecific, and the identity of the fatty acid at the sn-2 position can influence the signaling properties of the resulting mono- and diacylglycerols.

Proposed Mechanism of Action in Metabolic Disease

We hypothesize that circulating levels of OLP-rac-glycerol may be altered in states of metabolic dysregulation due to shifts in dietary intake, de novo lipogenesis, and the activity of enzymes involved in TAG remodeling. In conditions such as insulin resistance, increased flux through de novo lipogenesis could lead to an overabundance of palmitic acid, which may be incorporated into various TAG species, including OLP-rac-glycerol. Concurrently, alterations in the activity of desaturases and elongases could modify the availability of oleic acid, further influencing the final composition of circulating TAGs.

The following diagram illustrates the proposed metabolic pathways that could influence the cellular concentration of OLP-rac-glycerol.

Analytical Methodology: A Validated Approach to Quantification

The precise and accurate quantification of OLP-rac-glycerol in biological matrices is paramount for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and specificity.[13][14]

Experimental Protocol: Quantification of OLP-rac-glycerol in Human Plasma

This protocol outlines a robust method for the targeted quantification of OLP-rac-glycerol.

1. Sample Preparation and Lipid Extraction:

-

Objective: To efficiently extract lipids from plasma while minimizing degradation and contamination.

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of OLP-rac-glycerol).

-

Add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.

-

Vortex vigorously for 1 minute.

-

Add 500 µL of water to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To chromatographically separate OLP-rac-glycerol from other lipid species and detect it with high specificity using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions:

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A carefully optimized gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) to ensure the elution and separation of TAGs.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 45 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for OLP-rac-glycerol and its internal standard must be determined through infusion and optimization experiments. The precursor ion will correspond to the ammoniated adduct of the molecule, and the product ions will correspond to the neutral loss of the individual fatty acid chains.

-

3. Data Analysis and Quantification:

-

Objective: To calculate the concentration of OLP-rac-glycerol in the original plasma samples.

-

Procedure:

-

Integrate the peak areas for the MRM transitions of OLP-rac-glycerol and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using a series of known concentrations of an OLP-rac-glycerol analytical standard.

-

Determine the concentration of OLP-rac-glycerol in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

The following diagram illustrates the analytical workflow for the quantification of OLP-rac-glycerol.

Data Interpretation and Future Perspectives

The validation of OLP-rac-glycerol as a biomarker will require a multi-phased approach, beginning with cross-sectional studies to establish its association with metabolic disease states, followed by prospective cohort studies to assess its predictive power.

Table 1: Hypothetical Data from a Pilot Study

| Group | N | OLP-rac-glycerol (µg/mL) | HOMA-IR |

| Healthy Controls | 50 | 1.2 ± 0.4 | 1.5 ± 0.5 |

| Pre-diabetic | 50 | 2.5 ± 0.8 | 3.2 ± 1.1 |

| Type 2 Diabetes | 50 | 4.1 ± 1.2 | 6.8 ± 2.3 |

Data are presented as mean ± standard deviation. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

A critical aspect of future research will be to integrate OLP-rac-glycerol data with other omics datasets, such as genomics, transcriptomics, and proteomics, to build a comprehensive, systems-level understanding of its role in metabolic disease.[15][16] This will not only solidify its standing as a biomarker but also potentially reveal new therapeutic targets within the intricate network of lipid metabolism.

Conclusion

While further research is needed, 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol represents a promising candidate biomarker at the intersection of lipidomics and metabolic disease. Its unique fatty acid composition provides a strong theoretical basis for its involvement in metabolic dysregulation. The robust analytical methodologies outlined in this guide provide a clear path for its investigation and validation. As we move towards an era of precision medicine, the identification of novel, mechanistically-linked biomarkers like OLP-rac-glycerol will be instrumental in improving the diagnosis, prognosis, and therapeutic management of metabolic diseases.

References

- Metabolomics and Lipidomics for Studying Metabolic Syndrome: Insights into Cardiovascular Diseases, Type 1 & 2 Diabetes, and Metabolic Dysfunction-Associated Steatotic Liver Disease. (n.d.). NIH.

- Lipidomics—Paving the Road towards Better Insight and Precision Medicine in Rare Metabolic Diseases. (n.d.). MDPI.

- Lipidomics is providing new insight into the metabolic syndrome and its sequelae. (n.d.). PubMed.

- Lipidomics unveils the complexity of the lipidome in metabolic diseases. (n.d.). Scilit.

- Lipid profiling identifies a triacylglycerol signature of insulin resistance and improves diabetes prediction in humans. (n.d.). NIH.

- Lipid profiling identifies a triacylglycerol signature of insulin resistance and improves diabetes prediction in humans. (n.d.). JCI.

- Metabolic pathways of oleic and palmitic acid are intensified in PCOS patients with normal androgen levels. (2017). PubMed.

- Lipid Biomarkers and Cardiometabolic Diseases: Critical Knowledge Gaps and Future Research Directions. (2025). PMC - NIH.

- Exploring Novel Biomarkers in Lipid Metabolism for Cardiovascular Disease Risk Assessment. (n.d.). Unknown Source.

- Lipidomics unveils the complexity of the lipidome in metabolic diseases. (2018). ResearchGate.

- From Molecules to Medicine: Deciphering Obesity and Lipid Metabolism for Translational Insights. (n.d.). MDPI.

- An Inter-Laboratory Evaluation of a Targeted Lipidomics Method in Plasma. (n.d.). Agilent.

- Final Report on the Safety Assessment of Oleic Acid, Laurie Acid, Palmitic Acid, Myristic Acid, and Stearic Acid. (n.d.). Cosmetic Ingredient Review.

- Quantification of Triglycerides in serum/plasma using spectrophotometry. (n.d.). Vitas.no.

- Chromatographic and Enzymatic Method to Quantify Individual Plasma Free and Triacylglycerol Fatty Acids. (2014). ResearchGate.

- Lipid-Derived Biomarkers as Therapeutic Targets for Chronic Coronary Syndrome and Ischemic Stroke: An Updated Narrative Review. (2024). PubMed Central.

- Triglyceride (TAG) Analysis Service. (n.d.). Creative Proteomics.

- Blood-Derived Lipid and Metabolite Biomarkers in Cardiovascular Research from Clinical Studies: A Recent Update. (2023). PubMed Central.

- Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase. (2012). PubMed.

- Methods for the analysis of triacylglycerols. (n.d.). PubMed.

- Lipid profiling identifies a triacylglycerol signature of insulin resistance and improves diabetes prediction in humans. (2011). ResearchGate.

- The triglyceride glucose index as a biomarker for different glucose disorders in overweight and obese children and adolescents. (n.d.). springermedizin.de.

- Lipid profiling identifies a triacylglycerol signature of insulin resistance and improves diabetes prediction in humans. (2011). Scholars @ UT Health San Antonio.

- 1-Lauroyl-2-Oleoyl-3-Palmitoyl-rac-glycerol. (n.d.). Cayman Chemical.

- 1-Lauroyl-2-oleoyl-3-palmitoyl-rac-glycerol. (n.d.). Biochemical Assay Reagents.

- Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes. (n.d.). PMC - NIH.

- 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol. (n.d.). Cayman Chemical.

- SATURATED FATTY ACIDS A new paradigm is necessary Nutrients before all..... (n.d.). EFSA.

- 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol. (n.d.). Cayman Chemical.

- 1-Lauroyl-2-Oleoyl-3-Palmitoyl-rac-glycerol | CAS 51604-51-4 | Cayman Chemical. (n.d.). Biomol.

- 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol. (n.d.). GlpBio.

- 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol. (n.d.). TargetMol.

- 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice. (2018). PubMed.

Sources

- 1. Lipid Biomarkers and Cardiometabolic Diseases: Critical Knowledge Gaps and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipid profiling identifies a triacylglycerol signature of insulin resistance and improves diabetes prediction in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Lipid profiling identifies a triacylglycerol signature of insulin resistance and improves diabetes prediction in humans [jci.org]

- 7. researchgate.net [researchgate.net]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. Metabolic pathways of oleic and palmitic acid are intensified in PCOS patients with normal androgen levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. efsa.europa.eu [efsa.europa.eu]

- 13. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolomics and Lipidomics for Studying Metabolic Syndrome: Insights into Cardiovascular Diseases, Type 1 & 2 Diabetes, and Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Thermal analysis of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol using DSC.

An In-Depth Technical Guide to the Thermal Analysis of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol using Differential Scanning Calorimetry (DSC)

Abstract

This technical guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) for the thermal analysis of the mixed-acid triglyceride, 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol (OLP). This document is intended for researchers, scientists, and drug development professionals who are interested in understanding the complex thermal behavior of lipids. The guide delves into the fundamental principles of DSC, the causal relationships behind experimental choices, and a detailed, self-validating protocol for analyzing OLP. Emphasis is placed on the phenomenon of polymorphism, a critical factor in determining the physical properties and stability of lipid-based formulations.

Introduction: The Significance of Thermal Analysis for Mixed-Acid Triglycerides

Mixed-acid triglycerides, such as 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol, are integral components in a vast array of products, from pharmaceuticals and cosmetics to food formulations. Their physical state—solid or liquid—and crystalline structure profoundly influence product performance, stability, and sensory characteristics.[1] The arrangement of different fatty acids (oleic, lauric, and palmitic acid) on the glycerol backbone of OLP results in complex thermal behavior, most notably polymorphism.[2]

Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with a distinct melting point, stability, and molecular arrangement.[3] For triglycerides, the primary polymorphic forms are α (alpha), β' (beta-prime), and β (beta), in increasing order of stability.[4] The specific polymorph present in a formulation can affect its texture, appearance, and shelf-life.[1] Therefore, a thorough understanding and control of the thermal properties of OLP are paramount for product development and quality control.

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermoanalytical technique for investigating the thermal properties of lipids.[5][6] It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on melting, crystallization, and solid-solid phase transitions.[7] This guide will provide the foundational knowledge and practical steps to effectively utilize DSC for the comprehensive thermal characterization of OLP.

The Expertise Behind the Experiment: Principles of DSC for Lipid Analysis

A successful DSC analysis of a complex lipid like OLP hinges on a clear understanding of the underlying principles and the rationale for each experimental parameter. The DSC instrument measures the temperature difference between a sample and a reference and the heat flow required to maintain them at the same temperature.[8] This differential heat flow is recorded as a function of temperature, generating a thermogram that reveals the thermal events occurring in the sample.

Causality in Experimental Design

The choice of experimental parameters directly impacts the quality and interpretation of the DSC data. For a Senior Application Scientist, these are not arbitrary settings but deliberate choices based on the nature of the sample and the desired information.

-

Heating and Cooling Rates: The rate at which the sample is heated or cooled significantly influences the crystallization and melting behavior of triglycerides.[9] Slow cooling rates generally favor the formation of more stable polymorphic forms (β' and β), while rapid cooling can trap the lipid in a less stable α form.[10] The heating rate affects the resolution of thermal events; slower rates provide better resolution of closely spaced transitions but can lead to broader peaks.

-

Isothermal Holds: Incorporating isothermal holds at specific temperatures allows for the study of time-dependent phenomena, such as polymorphic transformations.[11] For instance, holding the sample at a temperature just above the melting point of a less stable form can induce its transformation into a more stable one, which can be observed in a subsequent heating scan.

-

Sample Preparation: The preparation of the sample is a critical and often overlooked aspect of DSC analysis. A representative sample, typically 5-10 mg, should be accurately weighed into an aluminum DSC pan.[12] The pan is then hermetically sealed to prevent any loss of volatile components, although for OLP, this is less of a concern. The key is to ensure good thermal contact between the sample and the bottom of the pan.

A Self-Validating Protocol System

To ensure the trustworthiness of the results, the experimental protocol must be designed as a self-validating system. This involves instrument calibration and the inclusion of control experiments.

-

Instrument Calibration: Before any sample analysis, the DSC instrument must be calibrated for temperature and enthalpy using certified reference materials with known transition temperatures and enthalpies (e.g., indium). This ensures the accuracy of the measured values.

-

Baseline Analysis: A run with empty sample and reference pans should be performed to establish the baseline of the instrument. This baseline is then subtracted from the sample thermogram to obtain the net heat flow associated with the sample's thermal transitions.

-

Reproducibility: At least two independent runs should be performed on the same sample to ensure the reproducibility of the results. Consistent thermograms provide confidence in the observed thermal events.

Experimental Protocol: DSC Analysis of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol (OLP)

The following detailed protocol is designed to provide a comprehensive thermal characterization of OLP, including its melting and crystallization behavior, and to probe its polymorphic nature.

Materials and Instrumentation

-

Sample: 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol (purity ≥98%)[13]

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

-

Sample Pans: Aluminum hermetic pans and lids.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Inert Gas: High-purity nitrogen for purging the DSC cell to prevent oxidation.[12]

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 5-7 mg of OLP into an aluminum DSC pan. Hermetically seal the pan. Prepare an identical empty pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Initial Equilibration: Equilibrate the sample at 80°C for 5 minutes to erase any prior thermal history and ensure a completely molten state.

-

Controlled Cooling: Cool the sample from 80°C to -40°C at a controlled rate of 5°C/min. This will induce crystallization.

-

Isothermal Hold (Low Temp): Hold the sample at -40°C for 5 minutes to ensure complete crystallization.

-

Controlled Heating: Heat the sample from -40°C to 80°C at a controlled rate of 5°C/min. This will record the melting behavior.

-

Isothermal Hold (High Temp): Hold the sample at 80°C for 5 minutes.

-

Second Cooling and Heating Cycle: Repeat the cooling and heating cycle to assess the reproducibility of the thermal behavior.

-

Data Analysis

The resulting DSC thermogram will display heat flow as a function of temperature.

-

Crystallization: Exothermic peaks (pointing down) on the cooling curve represent crystallization events. The onset temperature, peak temperature, and enthalpy of crystallization (area under the peak) should be determined.

-

Melting: Endothermic peaks (pointing up) on the heating curve represent melting events. The onset temperature, peak temperature, and enthalpy of fusion (area under the peak) should be determined.

-

Polymorphic Transitions: The presence of multiple peaks during melting can indicate the presence of different polymorphic forms.[14] A small exothermic event followed by a larger endothermic event during heating can signify a melt-recrystallization process, where a less stable polymorph melts and recrystallizes into a more stable form before finally melting at a higher temperature.

Visualization of Experimental Workflow and Polymorphism

Experimental Workflow Diagram

Caption: Experimental workflow for the DSC analysis of OLP.

Polymorphic Transition Pathway

Sources

- 1. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]

- 2. mdpi.com [mdpi.com]

- 3. oil and fat processing | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 8. ucm.es [ucm.es]

- 9. DSpace [diposit.ub.edu]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

The Art and Science of Dissolving Mixed Triglycerides: An In-depth Technical Guide for Researchers

Foreword: Beyond "Like Dissolves Like"

To the dedicated researchers, scientists, and drug development professionals venturing into the complex world of lipid-based systems, this guide offers a deep dive into the solubility of mixed triglycerides in organic solvents. We move beyond the simplistic adage of "like dissolves like" to explore the nuanced interplay of molecular structure, solvent properties, and thermodynamic forces that govern these interactions. Understanding and controlling the solubility of mixed triglycerides is not merely a matter of academic curiosity; it is a cornerstone of developing effective lipid-based drug delivery systems (LBDDS), optimizing industrial processes, and ensuring the stability and efficacy of pharmaceutical formulations.[1] This guide is structured to provide not just the "how" but, more importantly, the "why," empowering you with the expert insights needed to make informed decisions in your research and development endeavors.

The Physicochemical Landscape of Triglyceride Solubility

The solubility of a mixed triglyceride in an organic solvent is a multifaceted phenomenon dictated by the balance of intermolecular forces between the solute and solvent molecules. This section dissects the key factors that influence this delicate equilibrium.

The Nature of the Triglyceride: A Tale of Chains and Bonds

The structure of the triglyceride molecule itself is the primary determinant of its solubility characteristics.

-

Fatty Acid Chain Length: As a general principle, the solubility of triglycerides in organic solvents increases as the chain length of their constituent fatty acids decreases.[2] Shorter fatty acid chains result in smaller, less lipophilic molecules with weaker van der Waals forces, making them easier for solvent molecules to surround and solvate.

-

Degree of Unsaturation: The presence of double bonds in the fatty acid chains significantly impacts solubility. Saturated triglycerides, with their straight, flexible chains, can pack more efficiently into a crystal lattice, resulting in higher melting points and generally lower solubility compared to their unsaturated counterparts.[3] The kinks introduced by cis-double bonds in unsaturated fatty acids disrupt this ordered packing, leading to lower melting points and often, but not always, increased solubility in certain organic solvents.

-

Symmetry and Positional Isomerism: The arrangement of fatty acids on the glycerol backbone (regioisomerism) influences the triglyceride's physical properties, including its crystalline structure and, consequently, its solubility. Unsymmetrical triglycerides, where different fatty acids occupy the sn-1, sn-2, and sn-3 positions, tend to be more soluble than their symmetrical isomers.[2] This is attributed to the less efficient packing of unsymmetrical molecules into a stable crystal lattice.

-

Polymorphism: The Shape-Shifting Challenge: Triglycerides are notorious for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[4] These polymorphs (commonly α, β', and β) have different melting points, stabilities, and solubilities. The β form is typically the most stable and least soluble.[5] It is crucial to be aware of the polymorphic form of your triglyceride sample, as transformations between forms can occur during storage or experimentation, leading to inconsistent solubility data.[4]

The Role of the Organic Solvent: A Spectrum of Polarity

The choice of solvent is paramount in achieving the desired solubility. The concept of polarity provides a useful framework for understanding solvent-triglyceride interactions.

-

Non-Polar Solvents (e.g., Hexane, Chloroform): These solvents readily dissolve triglycerides through London dispersion forces, which are weak intermolecular attractions arising from temporary fluctuations in electron density.[3] The long, non-polar fatty acid chains of triglycerides interact favorably with the non-polar solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the ester linkages of the triglyceride. However, the solubility in these solvents is often lower than in non-polar solvents, especially for long-chain saturated triglycerides, due to the dominant non-polar character of the fatty acid chains.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have a dipole moment and can act as hydrogen bond donors. While the ester groups of triglycerides can act as hydrogen bond acceptors, the large, non-polar hydrocarbon tails dominate the molecule's character, making them generally poorly soluble in highly polar protic solvents like water.[6] However, in less polar alcohols like ethanol, some solubility can be achieved, particularly for triglycerides with shorter fatty acid chains and at elevated temperatures.[2][7] The presence of water in these solvents can further decrease triglyceride solubility.

The following diagram illustrates the fundamental principle of "like dissolves like" in the context of triglyceride solubility.

Caption: Principle of 'Like Dissolves Like' for Triglycerides.

The Influence of Temperature

Temperature has a significant and predictable effect on triglyceride solubility. In most cases, solubility increases with increasing temperature.[2] This is because the additional thermal energy helps to overcome the intermolecular forces holding the triglyceride molecules together in the solid state and facilitates their interaction with the solvent. This relationship is particularly pronounced in moderately polar solvents where the dissolution process is more endothermic.

Quantitative Solubility Data of Selected Triglycerides

To provide a practical reference, the following table summarizes available solubility data for several common simple and mixed triglycerides in various organic solvents. It is important to note that solubility is highly dependent on the specific experimental conditions, including temperature and the polymorphic form of the triglyceride.

| Triglyceride | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Trilaurin (C12:0) | Ethanol (95%) | 25 | ~1.0 |

| Tripalmitin (C16:0) | Acetone | 25 | Low |

| Tripalmitin (C16:0) | Ethanol | - | Very low solubility |

| Triolein (C18:1) | Hexane | 25 | Miscible |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) | Ethanol | - | 2 mg/mL |

| 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) | Hexane | - | Soluble |

| 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol (PPO) | Chloroform | - | 10 mg/mL |

Data compiled from various sources.[2][8][9][10][11] Note that "Soluble" and "Miscible" indicate high solubility without specific quantitative values provided in the source.

Experimental Determination of Triglyceride Solubility: Protocols and Rationale

Accurate and reproducible solubility data is the bedrock of successful formulation development. This section provides detailed protocols for key experimental techniques, along with the rationale behind their application.

Isothermal Equilibrium Method: The Gold Standard

This classical method provides highly accurate solubility data by allowing the system to reach thermodynamic equilibrium.

Principle: An excess of the triglyceride is equilibrated with the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the dissolved triglyceride in a filtered aliquot of the supernatant is then determined.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the finely powdered mixed triglyceride to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, precisely controlled temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically for each system.

-

Phase Separation: Cease agitation and allow the solid phase to settle. Maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a solvent-resistant filter (e.g., PTFE) to prevent the transfer of undissolved solid.

-

Solvent Evaporation and Quantification: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the triglyceride.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried triglyceride residue.

-

Calculation: Calculate the solubility as the mass of the dissolved triglyceride per unit mass or volume of the solvent.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: Ensures that the dissolution process has reached a true thermodynamic equilibrium, providing a reliable measure of the saturation solubility.

-

Precise Temperature Control: Triglyceride solubility is highly sensitive to temperature; therefore, maintaining a constant temperature throughout the experiment is critical for reproducibility.

-

Filtration of Supernatant: Prevents the inclusion of undissolved solid particles in the sample for analysis, which would lead to an overestimation of solubility.

The following diagram outlines the workflow for the isothermal equilibrium method.

Caption: Isothermal Equilibrium Method Workflow.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

HPLC is a powerful technique for determining the solubility of specific triglycerides within a mixture.

Principle: A saturated solution is prepared and filtered, and the concentration of the triglyceride in the filtrate is determined by HPLC with a suitable detector.

Step-by-Step Protocol:

-

Sample Preparation: Prepare saturated solutions as described in the isothermal equilibrium method (steps 1-4).

-

Standard Preparation: Prepare a series of standard solutions of the mixed triglyceride of known concentrations in the mobile phase or a compatible solvent.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is commonly used for triglyceride analysis.

-

Mobile Phase: A non-aqueous mobile phase, such as a gradient of acetonitrile and a less polar solvent like isopropanol or methylene chloride, is often employed.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-215 nm) can be used. ELSD is often preferred due to its universal response to non-volatile analytes.

-

Injection: Inject a known volume of the filtered supernatant and the standard solutions.

-

-

Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Use the peak area of the sample to determine its concentration from the calibration curve.

Causality Behind Experimental Choices:

-

Reverse-Phase Chromatography: The non-polar nature of the C18 stationary phase allows for the effective separation of triglycerides based on their hydrophobicity.

-

Gradient Elution: A solvent gradient is often necessary to elute triglycerides with a wide range of polarities and chain lengths within a reasonable time.

-

ELSD Detection: Provides a more uniform response for different triglycerides compared to UV detection, which is dependent on the presence of chromophores.

Differential Scanning Calorimetry (DSC) for Rapid Screening

DSC can be used as a rapid method to estimate solubility by analyzing the melting endotherm of a triglyceride in the presence of a solvent.

Principle: A mixture of the triglyceride and solvent is heated in a sealed DSC pan. The temperature at which the melting endotherm of the triglyceride disappears corresponds to the saturation temperature for that specific composition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount of the mixed triglyceride and the solvent into a hermetically sealed DSC pan. Prepare several samples with different triglyceride-to-solvent ratios.

-

Thermal Program:

-

Heat the sample to a temperature above the expected melting point of the triglyceride to ensure complete dissolution and erase any previous thermal history.

-

Cool the sample at a controlled rate to induce crystallization.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) and record the heat flow.

-

-

Data Analysis: For each sample, identify the peak temperature of the melting endotherm. This temperature represents the point at which the last crystal of the triglyceride dissolves in the solvent, i.e., the saturation temperature for that concentration.

-

Solubility Curve Construction: Plot the concentration of the triglyceride against the corresponding saturation temperature to construct a solubility curve.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: Prevents the evaporation of the solvent during heating, which would alter the composition of the sample and lead to erroneous results.

-

Controlled Heating and Cooling Rates: Ensures reproducible crystallization and melting behavior, which is particularly important for polymorphic substances like triglycerides.

Applications in Drug Development and Formulation

The principles and methods outlined in this guide have direct applications in the pharmaceutical industry, particularly in the development of LBDDS for poorly water-soluble drugs.[1]

-

Excipient Selection: Understanding the solubility of a drug in various mixed triglycerides allows for the selection of the most suitable lipid vehicle to achieve the desired drug loading.

-

Formulation Optimization: By manipulating the composition of the mixed triglyceride vehicle (e.g., by blending different triglycerides), the solubility of the drug can be optimized.

-

Predicting In Vivo Performance: The solubility of the drug in the lipid formulation is a critical factor influencing its dissolution and absorption in the gastrointestinal tract.

-

Stability Assessment: Knowledge of triglyceride solubility in co-solvents and excipients is essential for preventing drug precipitation and ensuring the long-term stability of the formulation.

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the critical factors governing the solubility of mixed triglycerides in organic solvents. By understanding the interplay of triglyceride structure, solvent properties, and temperature, and by employing robust experimental methodologies, researchers can confidently navigate the complexities of lipid-based systems. The insights and protocols presented herein are intended to serve as a foundation for innovation, enabling the development of advanced formulations and the optimization of processes across the scientific and industrial landscape.

References

- Brinkmann, J., & Sadowski, G. (2019). Solubility of pharmaceutical ingredients in triglycerides. International Journal of Pharmaceutics, 559, 287-295.

- Hoerr, C. W., & Harwood, H. J. (1953). The solubility of triglycerides in aqueous ethanol.

- Kallio, H., Yli-Jokipii, K., Kurvinen, J. P., et al. (2001). Regioisomerism of triacylglycerols in lard, tallow, yolk, chicken skin, palm oil, palm olein, palm stearin, and a transesterified blend of palm stearin and coconut oil analyzed by tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 49(7), 3363-3369.

- Ngo-Duy, C. C., Destaillats, F., Keskitalo, M., et al. (2009). Triacylglycerols of Apiaceae seed oils: Composition and regiodistribution of fatty acids. European Journal of Lipid Science and Technology, 111(2), 164-169.

- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

- Rao, B. Y., & Arnold, L. K. (1957). Solubility of vegetable oils in ethanol. Journal of the American Oil Chemists' Society, 34(8), 401-404.

- Timms, R. E. (1984). Phase behaviour of fats and their mixtures. Progress in Lipid Research, 23(1), 1-38.

- Watterson, S., Hudson, S. P., & Svärd, M. (2014). Thermodynamics of fenofibrate and solubility in pure organic solvents. Fluid Phase Equilibria, 367, 143-150.

-

The Student Room. (2011). Why are triglycerides.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Are triglycerides soluble in polar solvents?. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIPALMITIN. Retrieved from [Link]

-